molecular formula C24H23NO B10766551 JWH-018 2'-Naphthyl-N-(1,2-dimethylpropyl) CAS No. 1870862-08-0

JWH-018 2'-Naphthyl-N-(1,2-dimethylpropyl)

Cat. No.: B10766551
CAS No.: 1870862-08-0
M. Wt: 341.4 g/mol
InChI Key: WMDLKBSZYZXZFI-UHFFFAOYSA-N
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Description

JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer: is a synthetic cannabinoid, structurally related to JWH 018. It is characterized by the presence of a 2’-naphthyl group and a 1,2-dimethylpropyl chain attached to the indole core. This compound is known for its potent activation of cannabinoid receptors, specifically the central CB1 and peripheral CB2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, using naphthoyl chloride and an aluminum chloride catalyst.

    Introduction of the 1,2-Dimethylpropyl Chain: The final step involves the alkylation of the indole nitrogen with 1,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen, where the 1,2-dimethylpropyl group can be replaced by other alkyl groups using alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, potassium carbonate, organic solvents like dichloromethane.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various alkylated indole derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade results in various physiological effects, including altered neurotransmitter release and modulation of pain, mood, and appetite .

Comparison with Similar Compounds

Similar Compounds:

    JWH 018: Differs by having a pentyl chain instead of a 1,2-dimethylpropyl chain.

    JWH 073: Contains a butyl chain instead of a pentyl or 1,2-dimethylpropyl chain.

    AM-2201: Similar structure but with a fluorine atom on the naphthyl ring.

Uniqueness: JWH 018 2’-naphthyl-N-(1,2-dimethylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and pharmacological profiles compared to its analogs. These differences can influence its potency, efficacy, and potential side effects .

If you have any more questions or need further details, feel free to ask!

Properties

1870862-08-0

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C24H23NO/c1-16(2)17(3)25-15-22(21-10-6-7-11-23(21)25)24(26)20-13-12-18-8-4-5-9-19(18)14-20/h4-17H,1-3H3

InChI Key

WMDLKBSZYZXZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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